molecular formula C19H25NO3 B2437478 {[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL 2,5-DIMETHYLBENZOATE CAS No. 474413-81-5

{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL 2,5-DIMETHYLBENZOATE

Cat. No.: B2437478
CAS No.: 474413-81-5
M. Wt: 315.413
InChI Key: XERUBHSJDDNRMO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a cyclohexenyl group, an ethylamino group, and a benzoate group . The cyclohexenyl group is a versatile intermediate used in the synthesis of a variety of chemical products such as pharmaceuticals and fragrances . The ethylamino group could potentially participate in various chemical reactions, contributing to the overall reactivity of the molecule .

Scientific Research Applications

Synthesis and Characterization

Research on the synthesis and spectral characterization of novel compounds demonstrates the importance of developing new chemical entities with potential applications in medicine and materials science. For example, the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives showcases the methodological advances in creating compounds with enhanced antibacterial and antifungal activities (Rajkumar, Kamaraj, & Krishnasamy, 2014). Such research emphasizes the importance of structural modification and characterization in discovering new drugs.

Biological Evaluation

The evaluation of novel compounds for their biological activities is a crucial step in drug discovery. Studies on the anti-inflammatory, analgesic, and non-ulcerogenic properties of indomethacin analogs highlight the process of identifying safer and more effective therapeutic agents (Bhandari et al., 2010). These investigations reveal how chemical synthesis is directly linked to potential therapeutic applications, focusing on minimizing side effects while maintaining efficacy.

Catalytic and Anticancer Activities

Explorations into the catalytic activities of compounds and their roles in organic synthesis or industrial applications further demonstrate the versatility of chemical research. For instance, the use of peroxo- and oxovanadium(IV) complexes with tridentate N-heterocycle ligands in cyclohexane oxidation processes offers insights into the development of efficient catalysts for chemical transformations (Ma et al., 2015). Additionally, the synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines for cytotoxic activity against various cancer cell lines emphasize the ongoing search for more effective cancer treatments (Deady et al., 2005).

Mechanism of Action

Mode of Action

Based on its structure, it may interact with its targets through a variety of mechanisms, potentially including binding to receptors or enzymes, or altering cellular processes .

Biochemical Pathways

The biochemical pathways affected by [2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2,5-dimethylbenzoate are not well defined. The compound could potentially influence a variety of pathways depending on its targets. For example, if it targets enzymes involved in signal transduction, it could affect pathways related to cell communication .

Result of Action

Depending on its targets and mode of action, it could potentially influence a variety of cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of [2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2,5-dimethylbenzoate. Factors such as temperature, pH, and the presence of other molecules could affect how the compound interacts with its targets .

Properties

IUPAC Name

[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2,5-dimethylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c1-14-8-9-15(2)17(12-14)19(22)23-13-18(21)20-11-10-16-6-4-3-5-7-16/h6,8-9,12H,3-5,7,10-11,13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XERUBHSJDDNRMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)OCC(=O)NCCC2=CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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